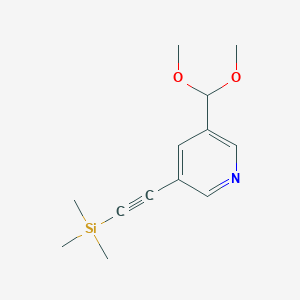
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a dimethoxymethyl group and a trimethylsilyl ethynyl group attached to the pyridine ring .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present in it. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trimethylsilyl ethynyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the pyridine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel chemical entities. For instance, it has been used to create 5-(2-acylethynyl)-2,4-dimethoxypyrimidines, which were then converted into 5-(2-acylethynyl)uracils. These uracils showed activity against Ehrlich ascites carcinoma (EAC) cells and tumor cell lines like CCRF-CEM and L1210/0 (Kundu et al., 1990).
Development of Antifungal Agents
In another study, 3-((trimethylsilyl)ethynyl)pyridine was activated with triflic anhydride followed by nucleophilic addition and alkyne hydration to obtain a series of 3-acetylated dihydropyridine acids. These compounds showed promising in vitro antifungal activity against different Candida species, indicating their potential as candidates for new antifungal drugs (Ballinas-Indilí et al., 2021).
Applications in Organic Synthesis
The compound has been instrumental in organic synthesis processes. For example, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was a precursor in the synthesis of 2,5-bis(2-pyridyl)thiophene (Al-taweel, 2002).
Development of Cyclopalladated Complexes
It has been used in the synthesis of cyclopalladated complexes. The compound reacted with palladium(II) acetate to form an acetato-bridged binuclear cyclopalladated complex, which exhibited interesting dynamic behavior in its 1H NMR spectrum (Fuchita et al., 1988).
Crystallography and Molecular Structure Studies
The compound also finds application in crystallography and molecular structure studies. For example, its derivatives were used in a study that focused on the crystal and molecular structure of 2-Trimethylgermyl- and 2-Trimethylstannyl-pyridines, contributing to our understanding of molecular interactions and bonding (Riedmiller et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASIYDGVNBWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640077 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879326-80-4 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


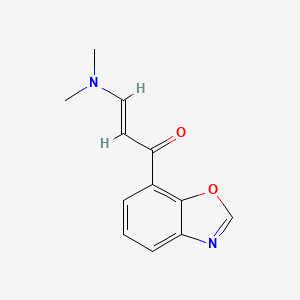


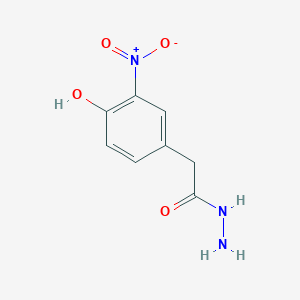
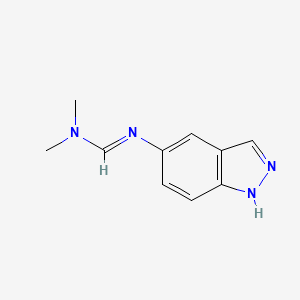
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
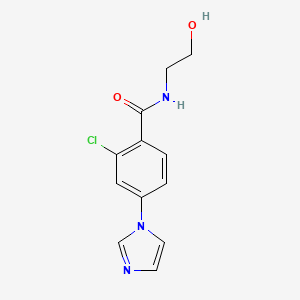


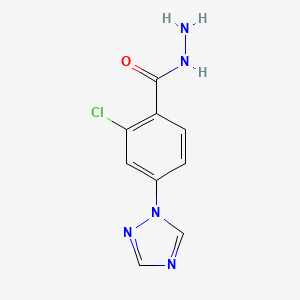
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)